molecular formula C14H15N3O2 B2645514 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxyphenyl)methanone CAS No. 2034399-38-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxyphenyl)methanone

Cat. No. B2645514
CAS RN: 2034399-38-5
M. Wt: 257.293
InChI Key: PVKKRAKIIZSEBP-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxyphenyl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPM belongs to the class of pyrazolopyrazine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

  • Diversity-Oriented Synthesis : Tetrahydropyrones, including those with a pyrazole motif, were synthesized via oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the creation of a library of non-natural compounds for various biological targets (Zaware et al., 2011).

Biological and Pharmacological Applications

  • Anti-Inflammatory Properties : Novel pyrazole derivatives of gallic acid exhibited significant anti-inflammatory activity, as assessed by the carrageenan-induced paw edema test (Arunkumar et al., 2009).
  • Antibacterial and Antioxidant Activities : Pyrazole derivatives demonstrated moderate antibacterial and antioxidant activities, with insights supported by DFT and molecular docking analysis (Lynda, 2021).
  • Antimicrobial Activity : A range of pyrazole derivatives showed good antimicrobial activity, with those containing methoxy groups exhibiting particularly high effectiveness (Kumar et al., 2012).
  • Anti-Tubercular Agents : Substituted pyrazole derivatives were synthesized and displayed notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).

Catalytic and Material Applications

  • Catalytic Phosphate Ester Cleavage : Binuclear zinc(II) pyrazolate complexes, functioning as phosphoesterase models, demonstrated efficient catalytic cleavage of phosphate esters, relevant in biochemistry and environmental applications (Penkova et al., 2009).

Corrosion Inhibition

  • Pyranopyrazole Derivatives in Corrosion Inhibition : Pyranopyrazole derivatives were effective as inhibitors for mild steel corrosion in HCl solution, offering potential applications in industrial maintenance (Yadav et al., 2016).

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKRAKIIZSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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